molecular formula C16H17NO2S B14472707 Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)- CAS No. 65838-75-7

Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)-

Cat. No.: B14472707
CAS No.: 65838-75-7
M. Wt: 287.4 g/mol
InChI Key: MFZJELSIQQLPIP-UHFFFAOYSA-N
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Description

Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group, an isopropyl group, and a phenylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)- typically involves the reaction of benzamide with isopropylamine and a phenylsulfinylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)- may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or alcohols; reactions often conducted in polar solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)- involves its interaction with specific molecular targets. The phenylsulfinyl group can interact with enzymes or receptors, modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The benzamide group can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(1-methylethyl)-2-(phenylsulfonyl)-: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    Benzamide, N-(1-methylethyl)-2-(phenylthio)-: Contains a phenylthio group instead of a phenylsulfinyl group.

    Benzamide, N-(1-methylethyl)-2-(phenyl)-: Lacks the sulfinyl group, having only a phenyl group attached.

Uniqueness

Benzamide, N-(1-methylethyl)-2-(phenylsulfinyl)- is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that contain sulfonyl, thio, or simple phenyl groups.

Properties

CAS No.

65838-75-7

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

2-(benzenesulfinyl)-N-propan-2-ylbenzamide

InChI

InChI=1S/C16H17NO2S/c1-12(2)17-16(18)14-10-6-7-11-15(14)20(19)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18)

InChI Key

MFZJELSIQQLPIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1S(=O)C2=CC=CC=C2

Origin of Product

United States

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